Home > Products > Screening Compounds P7637 > 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-methylbutanamide
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-methylbutanamide -

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

Catalog Number: EVT-5081140
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor . It is currently in clinical trials for various inflammatory diseases and has shown efficacy in treating psoriasis and psoriatic arthritis .

Ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

    Compound Description: This compound is a regio- and stereoselective product of the addition of phthalimide to ethyl 3-phenyl-2-propynoate in the presence of triphenylphosphine . Its structure was confirmed by X-ray crystallography .

Dimethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

    Compound Description: This compound belongs to the class of indole derivatives, which are important heterocycles in bioorganic chemistry and are found in many natural products and pharmaceuticals .

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

    Compound Description: The crystal structure of this compound has been determined by X-ray crystallography . It exhibits intra- and intermolecular hydrogen bonds, influencing its crystal packing .

3-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide analogs

    Compound Description: These analogs were designed as potential HIV-1 reverse transcriptase inhibitors . They were synthesized by reacting 3-chloro-N-(substituted phenyl)propanamides with 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione .

tert-Butyl 4-[(E)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] Benzoate

    Compound Description: This compound has a layered structure in its crystal form. The molecule contains two benzene rings that are parallel to each other, as determined by X-ray crystallography .

    Compound Description: These compounds are reagents used for the conversion of alcohols into alkylated carbazates or hydrazines . They can be prepared from phthalic anhydride and tert-butyl carbazate or benzyl carbazate, respectively .

    Compound Description: These compounds were synthesized to investigate their antioxidant activity . The presence of electron-releasing or electron-withdrawing groups at specific positions on the mandelic acid-derived phthalimide ring influenced their antioxidant properties .

(2R/2S)-3-(3-Hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

    Compound Description: This compound is a DL-meta-tyrosine derivative that exhibits a complex hydrogen-bonded network in its solid state . This network includes interactions between carboxylic acid, phenolic hydroxyl, and isoindole carbonyl groups, along with C-H…π interactions involving the aromatic rings .

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

    Compound Description: This compound features an asymmetric unit with two crystallographically independent molecules . It exhibits intramolecular hydrogen bonding and forms sheets linked by various intermolecular hydrogen bonds in its crystal structure .

Ethyl 2-(6-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-7-fluoro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl) Butanoate

    Compound Description: This compound was synthesized through the reaction of an amine with 4,5,6,7-tetrahydrophthalic anhydride . Its structure was characterized using X-ray single-crystal diffraction, revealing it belongs to the monoclinic crystal system .

(E)-2-(1H-benzo[d][1,2,3]triazole-1-yl)-N-(substituted benzylidene)acetohydrazide derivatives

    Compound Description: These derivatives are Schiff bases synthesized via the condensation of 1H-benzo[d][1,2,3]triazol-1-yl)hydrazine with various aromatic aldehydes under microwave irradiation .

    Compound Description: These compounds were synthesized and evaluated for their anticonvulsant activity and neurotoxicity profiles . They showed promising results in preclinical studies, suggesting potential as antiepileptic agents .

4,5,6,7-Tetrahalogeno-1H-isoindole-1,3-diones (TIDs)

    Compound Description: TIDs are a novel class of potent and selective inhibitors of protein kinase CK2 . They exert their inhibitory effect by competing with ATP for binding to the enzyme's active site .

    Compound Description: These compounds are potent and selective cyclooxygenase-1 (COX-1) inhibitors investigated for potential use as fluorescent probes in ovarian cancer imaging .

N′-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide

    Compound Description: This compound is a novel hydrazone-containing thieno[2,3-d]pyrimidine synthesized via a multi-step process . It crystallizes in the triclinic crystal system and has been characterized using X-ray crystallography and computational methods .

N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . It potentiates mGluR5-mediated responses in various experimental systems .

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB acts as a positive allosteric modulator of mGluR5, binding to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) . It potentiates mGluR5 responses and its allosteric potentiation is influenced by ligands and mutations at the MPEP site .

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 is a highly potent analog of CDPPB exhibiting selectivity for potentiating mGluR5-mediated responses over mGluR1 in midbrain neurons .

N,N'-Bis[3-(1,3-dihydro-1, 3-dioxo-4-methyl-2H-isoindol-2-yl)propyl]-N,N,N',N'-tetramethyl-1, 6-hexanediaminium diiodide (Dimethyl-W84)

    Compound Description: Dimethyl-W84 is a radiolabeled allosteric modulator exhibiting high potency at muscarinic M2 receptors occupied by the antagonist N-methylscopolamine (NMS) . It binds to the common allosteric site of M2 receptors and its binding affinity correlates with its potency in stabilizing NMS/receptor complexes .

    Compound Description: These compounds were synthesized as potential analgesic and antipyretic agents . They were designed as paracetamol analogs using green chemistry principles .

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

    Compound Description: Compound 6P is a promising anti-inflammatory agent showing significant activity in a carrageenan-induced lung inflammation mouse model . It modulates various inflammatory mediators and cell populations, suggesting therapeutic potential for inflammatory diseases .

    Compound Description: These complex heterocyclic compounds were synthesized via multistep reactions and evaluated for their antibacterial activity . The synthetic route involved the formation of a common Schiff base intermediate .

    Compound Description: These are macrocyclic organotin(IV) carboxylates, with 1 being a dinuclear dicarboxylate ring and 2 a trinuclear tricarboxylate macrocycle . They exhibit interesting supramolecular architectures in their crystal structures and have been investigated for antitumor activity .

4-(1,3-Dioxo-1Hbenzo[de]isoquinolin-2(3H)-yl)-N-hydroxybutanamide and N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

    Compound Description: These compounds showed good affinity for Enterococcus faecalis peptide deformylase and demonstrated significant antibacterial activities .

    Compound Description: This series of phthalimide derivatives were investigated as potential drugs candidates for treating sickle cell anemia . They were evaluated for their mutagenicity and genotoxicity to assess their safety profile compared to hydroxyurea .

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide and N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid

    Compound Description: These compounds are designed as potential analgesic and antipyretic agents with improved water solubility compared to existing drugs .

    Compound Description: These compounds are phthalimide derivatives evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities . Compound 12 showed potent antimicrobial activity, 13b and 13c exhibited antioxidant properties, while 17c demonstrated substantial anti-inflammatory effects .

1-(5-methyl-4H-pyrazol-3-yl)methanamine

    Compound Description: This compound was synthesized from a phthalimide precursor and demonstrated significant antibacterial activity compared to standard drugs .

3- and 4-[(1-methylquinolinium-3-yl)ethynyl]benzoates and 2-(1-methylquinolinium-3-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide

    Compound Description: These compounds are mesomeric betaines formed during the synthesis of 3-[(methoxycarbonyl)phenyl)ethynyl]-1-methylquinolinium salts . The formation of these betaines is influenced by the position of the carboxylate group on the phenyl ring and involves interesting tautomeric equilibria .

    Compound Description: These modified nucleosides and oligonucleotides were synthesized to enhance binding affinity for complementary RNA and increase nuclease stability . The 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modification improved both properties, indicating their potential for therapeutic applications .



[4] Menniti, F. S.; Faraci, W. S.; Schmidt, D. P.; Crumbley, C.; Champigny, S.; Nicola, M. A.; Nicholson, C. D.; Davis, R. J.; Dumas, J.; Peterson, D. W.; Dougherty, R. W.; Jr.; Corry, S.; Muller, R.; Wong, F.; Vyas, D.; Sheridan, J.; Sy, M.; Cohan, G.; Parton, S.; Huang, Q.; Le, H.; Lameh, J.; Lewis, M.; Day, R. A.; Robertson, D. W.; Honore, P.; Becker, J. W.; Robichaud, J.; Wismer, C. T.; Haltiwanger, B.; Scott, D.; Grey, J. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. *J. Med. Chem.* **2004**, *47*, 6623–6626.
[5] Ramazani, A.; Ahmadi, A.; Noshiranzadeh, N.; Souldozi, A. Crystal structure of dimethyl (Z)-2(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)- 2-butenedioate, C14H11NO6. *Z. Kristallogr. - New Cryst. Struct.* **2009**, *224*, 67–68.
[6] Jin, S.; Liu, H. Synthesis and Crystal Structure of Tert-butyl 4-[(E)-4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-butenyl] Benzoate. *Asian J. Chem.* **2010**, *22*, 7795–7798.

Properties

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)-3-methylbutanamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-12(2)17(18(23)21-13-7-6-8-14(11-13)26-3)22-19(24)15-9-4-5-10-16(15)20(22)25/h4-12,17H,1-3H3,(H,21,23)

InChI Key

KCZIPNZDTHIRPG-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.